4,4'-(2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-diyl)bis[N,N-bis(4-methoxyphenyl)aniline]
Overview
Description
The compound “4,4’-(2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-diyl)bis[N,N-bis(4-methoxyphenyl)aniline]”, also known as H101, is a chemical substance with the CAS number 1622008-73-4 . It is a solid substance with a light yellow to green color .
Molecular Structure Analysis
The molecular formula of this compound is C46H40N2O6S, and it has a molecular weight of 748.89 . The exact molecular structure is not provided in the search results.Physical and Chemical Properties Analysis
This compound is a solid substance with a light yellow to green color . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Electrochromic Materials
Researchers synthesized novel donor-acceptor systems incorporating 4,4'-(2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-diyl)bis[N,N-bis(4-methoxyphenyl)aniline] derivatives. These materials exhibited outstanding optical contrasts and fast switching speeds in the near-infrared region, making them suitable for electrochromic applications in this wavelength range (Li et al., 2017).
Perovskite Solar Cells
The compound's derivatives have been used in the development of perovskite solar cells. They demonstrated better thermal stability and hole extraction ability, resulting in comparable power conversion efficiencies to standard materials used in solar cells (Liu et al., 2016).
Conducting Polymers for Supercapacitors
New polymers based on this compound were synthesized and showed promising results as electrode materials for supercapacitors. The polymers exhibited good cycle ability and favorable capacitive performance, indicating potential in energy storage applications (Mo et al., 2015).
Dye Sensitized Solar Cells
The compound was used in the synthesis of a novel monomer for conducting polymers. These materials demonstrated efficient use as counter electrodes in dye-sensitized solar cells, showing improved energy conversion efficiency compared to traditional materials (Shahhosseini et al., 2016).
Molecular Electronics
Cross-conjugated systems based on the compound's skeleton were studied for their potential applications in molecular sensing and molecular electronics. The compounds' linear optical absorption properties were found to be tunable, suggesting utility in optical and electronic devices (Gluyas et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
4-[5-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxin-7-yl]-N,N-bis(4-methoxyphenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H40N2O6S/c1-49-39-21-13-35(14-22-39)47(36-15-23-40(50-2)24-16-36)33-9-5-31(6-10-33)45-43-44(54-30-29-53-43)46(55-45)32-7-11-34(12-8-32)48(37-17-25-41(51-3)26-18-37)38-19-27-42(52-4)28-20-38/h5-28H,29-30H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJPNOVYPGLCMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=C4C(=C(S3)C5=CC=C(C=C5)N(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OCCO4)C8=CC=C(C=C8)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H40N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
748.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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